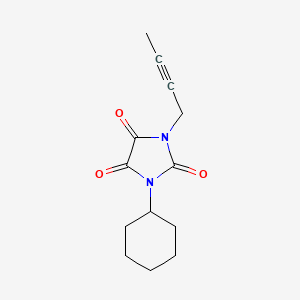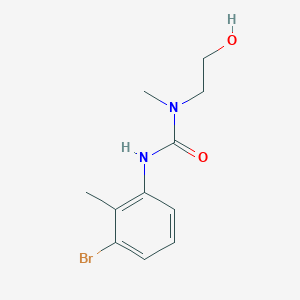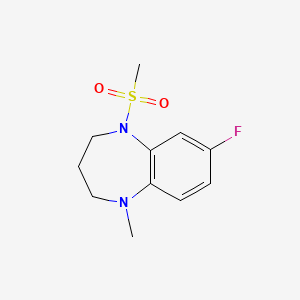![molecular formula C13H22N2O2 B7592988 1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea](/img/structure/B7592988.png)
1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea, also known as DMXAA, is a synthetic compound that has been studied for its potential anticancer properties. It was first discovered in the 1980s and has since undergone extensive research to determine its effectiveness in treating various types of cancer.
Wirkmechanismus
1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea works by activating the innate immune system, specifically by stimulating the production of cytokines such as tumor necrosis factor alpha (TNF-α) and interferon alpha (IFN-α). These cytokines then activate immune cells such as macrophages and natural killer cells, which attack cancer cells. This compound has also been shown to inhibit the growth of blood vessels that supply tumors, which can help to starve the tumor of nutrients and oxygen.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the activation of immune cells such as macrophages and natural killer cells, the inhibition of tumor blood vessel growth, and the induction of apoptosis (programmed cell death) in cancer cells. This compound has also been shown to increase the production of reactive oxygen species (ROS), which can damage cancer cells and make them more susceptible to immune attack.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea as a research tool is its potent antitumor activity against a variety of cancer cell lines. This makes it a useful compound for studying the mechanisms of cancer cell death and immune system activation. However, this compound has some limitations as a research tool, including its complex synthesis process and relatively high cost compared to other anticancer agents.
Zukünftige Richtungen
There are several potential future directions for research on 1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea. One area of interest is the development of combination therapies that include this compound and other anticancer agents. Another area of interest is the development of new synthetic routes to this compound that are more efficient and cost-effective. Finally, there is ongoing research on the potential use of this compound in combination with immunotherapy drugs to enhance the immune system's ability to attack cancer cells.
Synthesemethoden
The synthesis of 1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea involves several steps, including the reaction of cyclohexanone with ethyl acetoacetate to form a bicyclic ketone intermediate. This intermediate is then treated with methylamine and hydroxylamine to form the final product, this compound. The synthesis process is complex and requires careful control of reaction conditions to ensure high yields and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea has been extensively studied for its potential use as an anticancer agent. In preclinical studies, it has been shown to have potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. This compound works by activating the immune system to attack cancer cells, which makes it a promising candidate for combination therapy with other anticancer drugs.
Eigenschaften
IUPAC Name |
1-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-3-(2-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-7-6-9(7)14-12(16)15-10-8-4-5-17-11(8)13(10,2)3/h7-11H,4-6H2,1-3H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPLSVMFVWGXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)NC2C3CCOC3C2(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dimethyl-N-[(6-methylpyridin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B7592913.png)

![3-Fluoro-4-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzonitrile](/img/structure/B7592919.png)
![3-Fluoro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzonitrile](/img/structure/B7592926.png)
![1-Chloro-3-[2-(dimethylsulfamoylamino)cyclopropyl]benzene](/img/structure/B7592929.png)


![1-(1,1-dioxothiolan-3-yl)-N-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylmethanamine](/img/structure/B7592962.png)

![4-[[(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-methylamino]methyl]benzonitrile](/img/structure/B7592974.png)
![N-(1-methylsulfanylpropan-2-yl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592976.png)
![1-Cyclobutyl-3-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)urea](/img/structure/B7592982.png)
![1-[[2-(2-Hydroxyethoxy)phenyl]methyl]-3-(2-methylcyclopropyl)urea](/img/structure/B7592991.png)
![3-Methyl-3-(2-methylpropyl)-1-[[2-(1-methylpyrazol-4-yl)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione](/img/structure/B7592996.png)